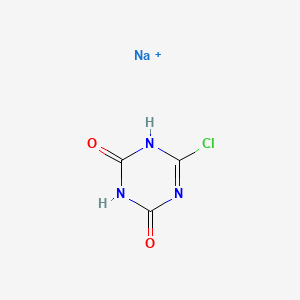
1,3,5-Triazine-2,4(1H,3H)-dione, 6-chloro-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4(1H,3H)-dione, 6-chloro-, monosodium salt is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of the chloro and monosodium salt groups enhances its reactivity and solubility, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dione, 6-chloro-, monosodium salt typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired triazine ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale trimerization processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of cyanuric chloride as a starting material is common, followed by nucleophilic substitution reactions to introduce the chloro and monosodium salt groups .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dione, 6-chloro-, monosodium salt undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazine derivatives, while hydrolysis can produce hydroxylated triazine compounds .
Applications De Recherche Scientifique
1,3,5-Triazine-2,4(1H,3H)-dione, 6-chloro-, monosodium salt has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dione, 6-chloro-, monosodium salt involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication . In cancer research, the compound has been shown to interfere with cell division and induce apoptosis in tumor cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in materials science.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
Cyanuric Chloride: A key intermediate in the synthesis of various triazine derivatives, including herbicides and dyes.
Uniqueness
1,3,5-Triazine-2,4(1H,3H)-dione, 6-chloro-, monosodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and monosodium salt groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
32998-00-8 |
|---|---|
Formule moléculaire |
C3HClN3NaO2 |
Poids moléculaire |
169.50 g/mol |
Nom IUPAC |
sodium;6-chloro-1,5-diaza-3-azanidacyclohex-5-ene-2,4-dione |
InChI |
InChI=1S/C3H2ClN3O2.Na/c4-1-5-2(8)7-3(9)6-1;/h(H2,5,6,7,8,9);/q;+1/p-1 |
Clé InChI |
GTZITCVVOATWCB-UHFFFAOYSA-M |
SMILES |
C1(=O)NC(=NC(=O)N1)Cl.[Na+] |
SMILES canonique |
C1(=O)NC(=NC(=O)[N-]1)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















